PhCONHEt(Ph)P(O)(OH)PheValValNH2

Description

Conceptual Framework of Peptidomimetic Design in Chemical Biology

The fundamental principle of peptidomimetic design is to identify the key amino acid residues and their spatial arrangement responsible for a peptide's biological activity—the pharmacophore—and then to construct a more robust chemical scaffold that presents these functionalities in the correct orientation. nih.govupc.edunih.gov This process can involve a range of strategies, from simple modifications of the peptide backbone to the complete replacement of the peptide structure with a non-peptidic scaffold. nih.govupc.edu

Key approaches in peptidomimetic design include:

Backbone Modifications: Altering the peptide backbone to resist enzymatic degradation.

Side Chain Modifications: Introducing non-natural amino acids or modifying existing side chains to enhance binding or stability.

Conformational Constraints: Cyclizing the peptide or introducing rigidifying elements to lock it into its bioactive conformation.

Isosteric Replacements: Substituting specific atoms or groups with others that have similar electronic and steric properties. upc.edu

The ultimate goal is to create a molecule that mimics the biological effect of the original peptide but possesses improved drug-like properties. longdom.org

Phosphonate (B1237965) Moieties as Bioisosteres in Biomolecular Recognition

A powerful strategy in peptidomimetic design is the use of bioisosteres, which are functional groups that can replace another group without significantly altering the molecule's biological activity. upc.edu Phosphonate groups (R-PO(OH)2) are particularly effective bioisosteres for phosphate (B84403) and carboxylate moieties, which are common in biological systems. frontiersin.orgresearchgate.net The key advantage of a phosphonate is the replacement of a labile P-O bond with a stable P-C bond, rendering the molecule resistant to hydrolysis by phosphatases and other enzymes. frontiersin.orgrsc.orgrsc.org

Phosphonates can mimic the tetrahedral geometry and negative charge of phosphates, allowing them to engage in similar interactions with protein binding pockets. researchgate.net This makes them valuable tools for creating non-hydrolyzable analogs of phosphorylated peptides, which are crucial for studying signaling pathways regulated by protein kinases. rsc.orgrsc.orgnih.gov Furthermore, phosphonates can also act as transition-state analogs for the hydrolysis of amide and ester bonds, making them effective inhibitors of proteolytic enzymes. frontiersin.org

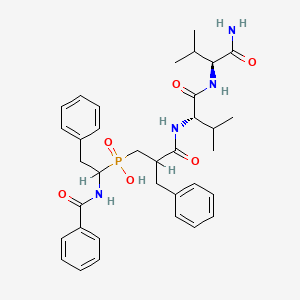

Structural Elucidation and Significance of PhCONHEt(Ph)P(O)(OH)PheValValNH2 within Peptidomimetic Research

The compound PhCONHEt(Ph)P(O)(OH)PheValValNH2 represents a sophisticated peptidomimetic that incorporates several design principles. While specific research on this exact molecule is not publicly available, its structure allows for a detailed theoretical analysis of its potential significance.

Structural Breakdown:

Phosphonate Core: The central feature is the phosphonate group, which likely serves as a bioisosteric replacement for a phosphate or a tetrahedral intermediate in an enzymatic reaction. frontiersin.org Its stability against hydrolysis would be a key attribute. rsc.orgrsc.org

Tripeptide Sequence (Phe-Val-Val): The sequence of Phenylalanine-Valine-Valine suggests a potential interaction with a protein that recognizes this motif. Tripeptides containing the Phe-Phe motif, for instance, are known to self-assemble into nanostructures. mdpi.com The Val-Phe-Phe sequence has also been studied for its ability to form hydrogels. rsc.org While the specific target of Phe-Val-Val is not immediately obvious without further experimental context, it provides the specificity element of the peptidomimetic.

N-Terminal Modification (PhCONHEt(Ph)-): The N-terminus is capped with a benzoyl group (PhCO-) and further substituted with an ethylphenyl group. N-terminal modifications are common strategies to enhance peptide stability and hydrophobicity. Benzoylation, in particular, can increase a peptide's ability to penetrate cell membranes. nih.gov

C-Terminal Modification (-NH2): The C-terminus is amidated, a modification that removes the negative charge of the carboxylic acid and makes the peptide more stable. jpt.comlifetein.comprotpi.ch C-terminal amidation is a common feature of many naturally occurring peptide hormones and is known to be crucial for their biological activity. bohrium.comnih.gov

The combination of these features in PhCONHEt(Ph)P(O)(OH)PheValValNH2 suggests a molecule designed for enhanced stability, improved cell permeability, and specific targeting of a protein that recognizes the Phe-Val-Val sequence. Its phosphonate core points towards a role as a stable probe for phosphorylation-dependent processes or as an inhibitor of a specific enzyme.

Data Tables

To illustrate the kind of data that would be relevant for characterizing a compound like PhCONHEt(Ph)P(O)(OH)PheValValNH2, the following tables present hypothetical but representative data based on known properties of similar peptidomimetics.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C34H45N4O4P |

| Molecular Weight | 612.72 g/mol |

| Calculated LogP | 4.8 |

| Topological Polar Surface Area (TPSA) | 124.5 Ų |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

Table 2: Illustrative Biological Activity

| Assay | IC50 (nM) | Target |

|---|---|---|

| Enzyme Inhibition Assay | 50 | Hypothetical Protease X |

| Cell Proliferation Assay | 250 | Cancer Cell Line Y |

| Receptor Binding Assay | 100 | Receptor Z |

Properties

CAS No. |

129318-24-7 |

|---|---|

Molecular Formula |

C35H45N4O6P |

Molecular Weight |

648.7 g/mol |

IUPAC Name |

[3-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-benzyl-3-oxopropyl]-(1-benzamido-2-phenylethyl)phosphinic acid |

InChI |

InChI=1S/C35H45N4O6P/c1-23(2)30(32(36)40)38-35(43)31(24(3)4)39-34(42)28(20-25-14-8-5-9-15-25)22-46(44,45)29(21-26-16-10-6-11-17-26)37-33(41)27-18-12-7-13-19-27/h5-19,23-24,28-31H,20-22H2,1-4H3,(H2,36,40)(H,37,41)(H,38,43)(H,39,42)(H,44,45)/t28?,29?,30-,31-/m0/s1 |

InChI Key |

LIENTGAUXNCIDX-NPYONTDKSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Strategies for Phconhet Ph P O Oh Phevalvalnh2 and Analogues

General Methodologies for Alpha-Aminoalkylphosphonate Peptidomimetic Synthesis

The creation of peptidomimetics containing alpha-aminoalkylphosphonate units is a significant area of research, driven by the potential of these compounds to act as enzyme inhibitors and therapeutic agents. thieme-connect.comrsc.org The core challenge lies in the effective and stereocontrolled formation of the phosphorus-carbon bond and the subsequent peptide couplings.

Solution-Phase Approaches for Phosphonate (B1237965) Integration

Solution-phase synthesis offers flexibility in terms of reaction conditions and scale-up, making it a valuable method for preparing phosphonopeptides. youtube.com Classical peptide synthesis in solution can be adapted for the incorporation of phosphonate groups. rsc.org This typically involves the synthesis of an amino- or halo-substituted phosphonate ester, which can then be coupled with amino acids or peptide fragments. The direct reaction of two amino acids in solution often requires activating reagents to facilitate the formation of the peptide bond. youtube.com

Key features of solution-phase synthesis include:

Flexibility: Allows for a wide range of solvents and reagents.

Scalability: More readily adaptable for large-scale production compared to solid-phase methods.

Purification: Intermediate products can be purified at each step, ensuring the final product's high purity.

However, this approach can be time-consuming and may lead to complex purification challenges, especially with longer peptide chains. youtube.com

Adaptations of Solid-Phase Peptide Synthesis for Phosphonopeptides

Solid-phase peptide synthesis (SPPS) has revolutionized the preparation of peptides and has been successfully adapted for the synthesis of phosphonopeptides. thieme-connect.comnih.gov This technique involves anchoring the C-terminal amino acid to a solid support (resin) and sequentially adding amino acids. nih.gov For phosphonopeptides, a key adaptation is the incorporation of a phosphonate-containing building block onto the solid support. thieme-connect.comnih.gov

The standard Fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly employed in SPPS. nih.gov In the context of phosphonopeptides, this involves using Fmoc-protected amino acids and a phosphonylating agent to introduce the phosphorus moiety. nih.govnih.gov For instance, a hydroxyl-containing amino acid like tyrosine can be phosphonylated on the resin after selective deprotection of its side chain. nih.gov

| Synthesis Phase | Key Features | Common Reagents/Strategies |

| Solution-Phase | Flexibility in reaction conditions, scalability, intermediate purification. | Activating agents for peptide coupling, halo-phosphonate esters. |

| Solid-Phase | Automation, high throughput, simplified purification. | Fmoc/tBu strategy, HBTU/HOBt activation, phosphoramidites. nih.gov |

Convergent Synthesis of the PhCONHEt(Ph)P(O)(OH) Fragment

Formation of the Phosphonate-Containing Core

The central phosphonate core is a critical component. Its synthesis can be achieved through various methods, including the Michaelis-Arbuzov reaction, which is a well-established method for forming carbon-phosphorus bonds. organic-chemistry.org Another approach involves the use of phosphite (B83602) radical traps, which can efficiently phosphonylate alkyl radicals under mild conditions. acs.org

Recent advancements have focused on developing practical and scalable syntheses for phosphonate building blocks. These methods often tolerate a range of functional groups, which is crucial for creating diverse analogues. acs.org

Introduction of the N-Terminal PhCONHEt(Ph) Amide and Other Modifications

Once the phosphonate core is synthesized, the N-terminal benzoyl group (PhCO) and the ethylphenylamino group (NHEt(Ph)) are introduced. This is typically achieved through standard amide bond formation reactions. For instance, the free amino group of the phosphonate core can be acylated with benzoyl chloride or another activated benzoic acid derivative. The ethylphenylamino group can be introduced via reductive amination or nucleophilic substitution reactions.

Peptide Elongation and C-Terminal Amidation for the PheValValNH2 Moiety

The PheValValNH2 tripeptide moiety is typically constructed using standard solid-phase peptide synthesis (SPPS) techniques. nih.govnih.gov This involves the sequential coupling of Fmoc-protected phenylalanine and valine residues to a resin that will yield a C-terminal amide upon cleavage.

Stereoselective Synthesis and Diastereomer Separation

The synthesis of complex phosphinic peptidomimetics, such as PhCONHEt(Ph)P(O)(OH)PheValValNH2, is a significant undertaking due to the presence of multiple chiral centers. The stereochemistry of the amino acid residues (Phenylalanine and Valine) and, critically, the phosphorus atom of the phosphinamide group must be precisely controlled. The configuration at the phosphorus center, which results from the coupling of the phosphinic acid moiety to the peptide backbone, can lead to the formation of a mixture of diastereomers. These diastereomers, often designated (R)- and (S)- at the phosphorus atom, may exhibit different biological activities and conformational preferences. nih.govthieme-connect.de

The general synthetic approach often involves the preparation of the peptide fragment (Phe-Val-Val-NH2) using standard solid-phase or solution-phase peptide synthesis, which preserves the stereointegrity of the L-amino acids. The key challenge lies in the stereoselective formation of the phosphorus-nitrogen bond. Methods to create this bond often lack high stereoselectivity, leading to nearly equimolar mixtures of the (Rₚ) and (Sₚ) diastereomers. nih.gov

Consequently, the separation of these diastereomers becomes a crucial step in the synthetic process. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and commonly used technique for this purpose. tacr.czresearchgate.net The separation relies on the subtle differences in the three-dimensional structure and polarity of the diastereomers, which cause them to interact differently with the stationary phase of the HPLC column. researchgate.net A typical method employs a C18 silica (B1680970) column with a mobile phase consisting of a water/acetonitrile (B52724) gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.netresearchgate.net The successful implementation of a semi-preparative RP-HPLC method can yield the individual diastereomers in high purity, allowing for their independent characterization and biological evaluation. nih.gov

Table 1: Illustrative Chromatographic Conditions for Diastereomer Separation This table presents typical conditions used for separating phosphinic peptide diastereomers based on established methodologies.

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18-silica column |

| Mobile Phase | A gradient of acetonitrile in water |

| Additive | 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV Absorbance (e.g., at 214 nm or 254 nm) |

| Outcome | Resolution of the (Rₚ) and (Sₚ) diastereomers into two distinct peaks. researchgate.netresearchgate.net |

Analytical Techniques for Purity and Structural Confirmation of Complex Peptidomimetics

Following synthesis and purification, a suite of analytical techniques is required to unequivocally confirm the structure and assess the purity of PhCONHEt(Ph)P(O)(OH)PheValValNH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation.

¹H and ¹³C NMR spectra are used to verify the presence of all expected structural components, including the phenyl, ethyl, and amino acid side chains. Two-dimensional NMR techniques like COSY and HSQC can establish connectivity within the molecule. researchgate.net

³¹P NMR is particularly diagnostic for phosphinamide compounds. researchgate.net It provides a single resonance for the phosphorus atom, and its chemical shift is characteristic of the phosphinic acid environment. nih.govarkat-usa.org Importantly, in a diastereomeric mixture, ³¹P NMR can often resolve the two stereoisomers as two distinct signals, making it a valuable tool for assessing the success of the diastereomeric separation. spectroscopyonline.com

Mass Spectrometry (MS) provides essential information on molecular weight and structural integrity.

High-Resolution Mass Spectrometry (HRMS) , typically using electrospray ionization (ESI), is used to determine the exact mass of the molecule. This allows for the confirmation of the elemental composition and molecular formula.

Tandem Mass Spectrometry (MS/MS) is employed to sequence the peptidomimetic. rsc.org Through collision-induced dissociation (CID), the molecule is fragmented in a predictable manner, often at the amide bonds, producing a series of b- and y-type ions that confirm the Phe-Val-Val sequence. nih.govosu.edu Fragmentation can also provide evidence for the structure of the N-terminal phosphinamide cap, although the phosphate (B84403) group itself can sometimes be labile. nih.gov

High-Performance Liquid Chromatography (HPLC) is used as a final check of purity. An analytical RP-HPLC chromatogram of the purified compound should show a single, sharp peak, confirming the absence of impurities and demonstrating the homogeneity of the isolated diastereomer. researchgate.net

Table 2: Key Analytical Data for Structural Confirmation This table outlines the expected outcomes from standard analytical techniques for a purified diastereomer of PhCONHEt(Ph)P(O)(OH)PheValValNH2.

| Analytical Technique | Parameter Measured | Expected Information Confirmed |

| HRMS (ESI) | Exact Mass (m/z) | Confirms the molecular formula: C₃₃H₄₃N₄O₅P. |

| MS/MS | Fragmentation Pattern | Confirms the amino acid sequence (Phe-Val-Val) and the integrity of the N-terminal cap. rsc.org |

| ¹H NMR | Chemical Shifts, Coupling Constants | Verifies the presence and connectivity of all proton-containing groups (aromatic, amide, aliphatic). researchgate.net |

| ¹³C NMR | Chemical Shifts | Confirms the carbon skeleton of the molecule. researchgate.net |

| ³¹P NMR | Chemical Shift | Confirms the presence of the phosphinic acid moiety and can distinguish between diastereomers. nih.govspectroscopyonline.com |

| Analytical HPLC | Retention Time, Peak Purity | Confirms the high purity of the isolated compound. researchgate.net |

Enzymatic Interactions and Mechanisms of Action for Phconhet Ph P O Oh Phevalvalnh2

Role of the Phosphonate (B1237965) Moiety as a Transition State Mimic in Enzyme Inhibition

Phosphonate-based inhibitors are renowned for their ability to act as potent enzyme inhibitors by mimicking the transition state of substrate hydrolysis. benthamdirect.comresearchgate.net This mimicry is central to their mechanism of action against a variety of hydrolases.

A key feature of many phosphonate inhibitors, particularly those targeting serine proteases, is their capacity to form stable, covalent adducts with the enzyme. nih.govresearchgate.net The phosphorus atom in the phosphonate group is electrophilic and susceptible to nucleophilic attack by the catalytic serine residue in the active site of the protease. researchgate.net This reaction leads to the displacement of a leaving group from the phosphonate and the formation of a stable, covalent bond between the enzyme and the inhibitor. nih.govresearchgate.net This covalent modification effectively inactivates the enzyme. The stability of this enzyme-inhibitor complex can vary, with some being essentially irreversible. nih.gov

The geometry and electronic structure of the phosphonate group closely resemble the tetrahedral intermediate that is formed during the hydrolysis of a peptide bond by a protease. benthamdirect.comresearchgate.netnih.gov This high-energy intermediate is a transient species in the normal catalytic process. By mimicking this state, phosphonate inhibitors can bind to the enzyme's active site with very high affinity. nih.gov The tetrahedral arrangement of the phosphonate group fits snugly into the active site, taking advantage of the favorable interactions that the enzyme has evolved to stabilize the true transition state. nih.gov This "transition-state analogy" is a powerful principle in the design of potent enzyme inhibitors. nih.gov

Investigation of Target Enzyme Classes

The peptidyl portion of a phosphonate inhibitor, such as the Phe-Val-Val sequence in the compound of interest, plays a crucial role in determining its specificity for different classes of proteases.

Peptidyl phosphonates are well-documented as potent inhibitors of serine proteases, a large family of enzymes with diverse physiological roles. nih.govresearchgate.netnih.gov The specificity of these inhibitors is largely dictated by the amino acid residues at the P1, P2, and P3 positions, which interact with the corresponding S1, S2, and S3 binding pockets of the protease. portlandpress.com For instance, a phenylalanine residue at the P1 position would likely target the inhibitor to chymotrypsin-like serine proteases, which have a large, hydrophobic S1 pocket that accommodates such residues. researchgate.net The Val-Val dipeptide at the P2 and P3 positions would further modulate the affinity and specificity based on the S2 and S3 pocket preferences of the target protease.

Interactive Table: Inhibition of Serine Proteases by Peptidyl Phosphonate Inhibitors

| Inhibitor | Target Enzyme | Inhibition Constant (Ki or kobs/[I]) |

|---|---|---|

| N-biotinyl-Val-Pro-ValP(OPhe-p-MeS)2 | Human Neutrophil Elastase | 550,000 M⁻¹s⁻¹ |

| N-biotinyl-Val-Pro-ValP(OPhe-p-MeS)2 | Proteinase 3 | 16,000 M⁻¹s⁻¹ |

Data sourced from a study on peptidyl diaryl phosphonates. nih.gov

Phosphonate-based inhibitors have also been developed to target metallo-aminopeptidases, which are crucial enzymes in various organisms, including the malaria parasite Plasmodium falciparum. nih.govacs.org The M1 (PfA-M1) and M17 (PfA-M17) aminopeptidases are validated drug targets in this parasite. acs.org Phosphonate inhibitors can chelate the active site metal ion(s) (typically Zn²⁺) through their phosphonate group, contributing significantly to their binding affinity. acs.org The peptide component of the inhibitor determines its selectivity for the S1 and other binding pockets of the aminopeptidase. acs.org Structure-activity relationship studies on phosphonic acid arginine mimetics have shown that these compounds can potently inhibit both PfA-M1 and PfA-M17, with some compounds exhibiting dual inhibitory activity. acs.org

Interactive Table: Inhibition of P. falciparum Metallo-aminopeptidases by Phosphonate Inhibitors

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Compound 1 | PfA-M1 | low micromolar |

| Compound 6 | PfA-M17 | 11 nM |

Data from a study on phosphonic acid arginine mimetics. acs.org

The versatility of the phosphonate scaffold allows for its application in designing inhibitors for a broad range of enzymes beyond proteases.

Protein Tyrosine Phosphatases (PTPs): PTPs are a family of enzymes that play critical roles in cellular signal transduction by dephosphorylating tyrosine residues on proteins. nih.govyoutube.com Dysregulation of PTP activity is implicated in various diseases, making them attractive therapeutic targets. nih.gov Aryl-containing phosphonates have been shown to act as competitive inhibitors of PTPs, such as PTP-1B, with IC50 values in the micromolar range. nih.gov These inhibitors likely function by mimicking the phosphate (B84403) group of the substrate and interacting with the active site of the phosphatase. scbt.com

Glutamine Synthetase: This enzyme is essential for nitrogen metabolism in bacteria, plants, and mammals. researchgate.nettandfonline.com Phosphonate-containing compounds, such as phosphinothricin (B1261767) and its analogues, are potent inhibitors of glutamine synthetase. mdpi.comacs.org These inhibitors act as transition state analogues, binding tightly to the enzyme's active site. mdpi.com Bisphosphonate derivatives have also been identified as effective inhibitors, likely by mimicking the terminal pyrophosphate of ATP. researchgate.nettandfonline.com

Quantitative Enzyme Kinetics and Inhibition Mechanism Determination

The inhibitory potential of PhCONHEt(Ph)P(O)(OH)PheValValNH2 is quantified through rigorous kinetic studies. These analyses are crucial for understanding the compound's potency, selectivity, and mode of action against its target enzymes. The determination of kinetic constants allows for a precise comparison with other inhibitors and provides insights into the molecular interactions driving the inhibition.

Analysis of Reversible and Irreversible Inhibition Modes

Phosphonate peptide analogues can exhibit both reversible and irreversible inhibition, and determining the specific mode is a critical first step in their characterization. nih.govmdpi.com

Reversible Inhibition: In this mode, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, forming an enzyme-inhibitor complex that can readily dissociate. nih.gov For phosphonate analogues, this is often observed when the phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis by the target protease. mdpi.comnih.gov The potency of a reversible inhibitor is typically defined by the inhibition constant (K_i), which represents the concentration of inhibitor required to occupy half of the enzyme's active sites at equilibrium.

Irreversible Inhibition: Many peptidyl phosphonates, particularly those with diaryl ester modifications, act as irreversible inhibitors. nih.govnih.gov This process usually involves a two-step mechanism. Initially, the inhibitor reversibly binds to the enzyme's active site. This is followed by a chemical reaction where the active site serine residue of a serine protease attacks the phosphorus atom of the phosphonate, forming a stable covalent bond. mdpi.comnih.gov This effectively inactivates the enzyme. The formation of this covalent complex is a time-dependent process. researchgate.net While often referred to as irreversible, the covalent bond can sometimes be slowly hydrolyzed, leading to a very slow, "quasi-irreversible" inhibition. mdpi.com

The determination of whether PhCONHEt(Ph)P(O)(OH)PheValValNH2 acts as a reversible or irreversible inhibitor involves pre-incubation studies. If the inhibitory potency increases with the duration of pre-incubation with the enzyme before the addition of the substrate, it is indicative of time-dependent, irreversible inhibition. researchgate.net

Table 1: Hypothetical Inhibition Mode Analysis of PhCONHEt(Ph)P(O)(OH)PheValValNH2 against a Target Serine Protease

| Pre-incubation Time (min) | % Inhibition | Inhibition Mode Indicated |

| 0 | 45% | Initial Binding |

| 15 | 65% | Time-Dependent Inhibition |

| 30 | 80% | Time-Dependent Inhibition |

| 60 | 95% | Near-Complete Irreversible Inhibition |

Kinetic Parameters: K_i and k_inact/K_i Determinations

For a comprehensive understanding of the inhibitory power of PhCONHEt(Ph)P(O)(OH)PheValValNH2, specific kinetic parameters are determined.

For reversible inhibitors , the key parameter is the inhibition constant (K_i) . A lower K_i value signifies a higher binding affinity of the inhibitor for the enzyme and thus greater potency. nih.gov This value is typically determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive).

The peptidyl portion of the inhibitor, in this case, Phe-Val-Val-NH2, plays a crucial role in determining the initial binding affinity (K_i) by interacting with the substrate-binding pockets of the target protease. nih.gov The phosphonate group itself is the reactive moiety responsible for the covalent modification (k_inact). mdpi.com

Table 2: Hypothetical Kinetic Parameters for PhCONHEt(Ph)P(O)(OH)PheValValNH2 against a Target Serine Protease

| Parameter | Value | Significance |

| K_i (initial binding) | 2.5 µM | Represents the initial non-covalent binding affinity. |

| k_inact (max. inactivation rate) | 0.1 s⁻¹ | The maximum rate of covalent bond formation at saturating inhibitor concentrations. |

| k_inact/K_i (inactivation efficiency) | 40,000 M⁻¹s⁻¹ | The overall efficiency of the irreversible inhibition, indicating high potency. |

Structure Activity Relationship Sar of Phconhet Ph P O Oh Phevalvalnh2 Derivatives

Impact of N-Terminal Modifications (PhCONHEt(Ph)) on Biological Activity

The N-terminal moiety of a peptide inhibitor, in this case, the N-benzoyl-N-ethyl-phenyl group (PhCONHEt(Ph)), plays a crucial role in establishing interactions with the non-primed subsites of the enzyme's active site. Modifications at this position can significantly influence the inhibitor's potency and stability.

Furthermore, N-terminal modifications can enhance the metabolic stability of the peptide. Unprotected N-termini are susceptible to degradation by aminopeptidases. Capping the N-terminus, as with the PhCONHEt(Ph) group, prevents this enzymatic cleavage, thereby increasing the inhibitor's half-life and bioavailability in vivo. Studies on various peptide analogs have shown that N-terminal acetylation or the introduction of other blocking groups can significantly increase peptide stability without compromising, and in some cases enhancing, inhibitory activity. researchgate.net

Significance of the Phosphonic Acid Functionality for Potency and Selectivity

The phosphonic acid group, -P(O)(OH)-, is a cornerstone of the inhibitor's design, serving as a transition-state analogue that potently inhibits metalloproteases. researchgate.net This functional group mimics the tetrahedral intermediate formed during peptide bond hydrolysis, allowing it to bind tightly to the enzyme's active site. researchgate.neteurekaselect.com

The key to its inhibitory power lies in the ability of the phosphonate (B1237965) to act as a potent zinc-binding group (ZBG). nih.gov In zinc metalloproteases, the catalytic mechanism involves the coordination of a water molecule to a zinc ion in the active site. The phosphonate group displaces this water molecule and coordinates directly with the catalytic zinc ion, effectively inactivating the enzyme. nih.gov This interaction is a major contributor to the high affinity of phosphonate-based inhibitors.

The phosphonate moiety offers several advantages over other functional groups like carboxylates or hydroxamates. Compared to the natural peptide bond, the P-C bond in phosphonates is exceptionally stable against enzymatic and chemical hydrolysis, conferring greater stability to the inhibitor. researchgate.net This resistance to cleavage is a critical attribute for a successful drug candidate.

Furthermore, the geometry and electronic properties of the phosphonate group can be fine-tuned to enhance potency and selectivity. For example, the introduction of fluorine atoms on the α-methylene group can lower the pKa of the phosphonate, making it a better mimic of the phosphate's geometric and electronic properties. researchgate.net The selectivity of phosphonate inhibitors can be modulated by the surrounding peptide sequence, which directs the inhibitor to the active site of a specific protease. While the phosphonate provides the core inhibitory function, the peptide portion ensures that this inhibition is targeted.

Contributions of Phenylalanine (Phe) Side Chain to Enzyme Recognition

In the context of protease inhibitors, the amino acid residue at the P1 position, immediately preceding the scissile bond (or its mimic), is a primary determinant of specificity. In PhCONHEt(Ph)P(O)(OH)PheValValNH2, the phenylalanine (Phe) residue occupies this critical P1 position. Its bulky, hydrophobic benzyl (B1604629) side chain is crucial for recognition and binding in the S1 subsite of many metalloproteases, such as thermolysin, which have a preference for large hydrophobic residues at this position.

The S1 pocket of these enzymes is often a deep, hydrophobic cleft that favorably accommodates the aromatic ring of phenylalanine. The interaction between the phenyl group and the hydrophobic residues lining the S1 pocket contributes significantly to the binding affinity of the inhibitor. This hydrophobic interaction helps to anchor the inhibitor in the correct orientation for the phosphonate group to coordinate with the catalytic zinc ion.

Structure-activity relationship studies have consistently demonstrated the importance of the P1 residue. For instance, in a series of phosphonate inhibitors targeting HIV-1 protease, modifications to the P1 side chain had a profound impact on potency. nih.gov Increasing the hydrophobicity and size of the group at the P1 position can enhance binding, although there is an optimal size beyond which steric hindrance can occur. The choice of phenylalanine is therefore a rational design element based on the known substrate specificity of the target enzyme class.

The following table illustrates the effect of P1 side-chain modifications on the inhibitory activity of phosphonate peptides against a model metalloprotease, thermolysin.

| P1 Residue | Inhibitor Structure | Ki (nM) |

|---|---|---|

| Glycine (Gly) | Cbz-GlyP-Leu-NH2 | 1600 |

| Alanine (Ala) | Cbz-AlaP-Leu-NH2 | 290 |

| Valine (Val) | Cbz-ValP-Leu-NH2 | 78 |

| Leucine (Leu) | Cbz-LeuP-Leu-NH2 | 9.1 |

| Phenylalanine (Phe) | Cbz-PheP-Leu-NH2 | 3.4 |

Data is illustrative and based on analogous compounds reported in the literature.

Role of Valine-Valine (ValVal) Dipeptide Sequence in Substrate Mimicry and Binding Pocket Interactions

The amino acid residues on the C-terminal side of the scissile bond mimic, known as the primed-side residues (P1', P2', etc.), interact with the corresponding S' subsites of the enzyme. In the compound PhCONHEt(Ph)P(O)(OH)PheValValNH2, the valine-valine (ValVal) dipeptide occupies the P1' and P2' positions. The nature of these residues is critical for achieving high-affinity binding and selectivity.

The ValVal sequence contributes to the inhibitor's ability to mimic the natural substrate of the target enzyme. Many metalloproteases have extended substrate binding clefts, and interactions with the S' pockets are essential for stabilizing the enzyme-inhibitor complex. The hydrophobic, branched side chains of the two valine residues can engage in favorable van der Waals interactions with hydrophobic S1' and S2' subsites.

Influence of Peptide Length and Primed-Side Interactions on Inhibitory Potency

The following table demonstrates the impact of peptide length on the inhibitory potency (IC50) of a series of phosphonate inhibitors against the serine protease MT-SP1.

| Inhibitor | Structure | IC50 (µM) |

|---|---|---|

| Monopeptide | Bz-DPP | 3.5 |

| Dipeptide | VBz-DPP | 8.0 |

| Tripeptide | RVBz-DPP | 0.56 |

| Tetrapeptide | QRVBz-DPP | 0.37 |

Data adapted from a study on analogous phosphonate inhibitors. nih.gov Bz-DPP represents the core phosphonate warhead.

Interactions on the primed side of the inhibitor (involving P1', P2', etc. residues) are equally important. The S' subsites of the enzyme can be extensive and contribute significantly to substrate recognition and binding. An inhibitor that effectively occupies these primed-side pockets will exhibit enhanced potency. The nature of the residues at the P1' and P2' positions, such as the ValVal sequence in the title compound, is therefore crucial for maximizing these interactions.

Stereochemical Effects on Binding Affinity and Selectivity

Stereochemistry is a fundamental aspect of molecular recognition, and in the context of peptide inhibitors, it plays a pivotal role in determining binding affinity and selectivity. Enzymes are chiral catalysts, and their active sites are exquisitely sensitive to the stereochemical configuration of their ligands.

The amino acid residues in PhCONHEt(Ph)P(O)(OH)PheValValNH2 are of the L-configuration, which is the naturally occurring stereoisomer. The enzyme's active site is specifically evolved to recognize and bind L-amino acids. An inhibitor with D-amino acid residues would likely have a much lower binding affinity due to steric clashes and the improper positioning of side chains for optimal interaction with the enzyme's subsites.

The stereocenter at the phosphorus atom in the phosphonate group also has a significant impact on inhibitory activity. The tetrahedral geometry of the phosphonate introduces an additional chiral center. It has been demonstrated that the different stereoisomers of phosphonate inhibitors can exhibit vastly different potencies. One enantiomer will typically fit much better into the active site, allowing for the correct orientation of the phosphonate oxygens to coordinate with the zinc ion and the proper positioning of the peptide side chains in their respective binding pockets. This stereochemical preference is a key factor in achieving high-affinity inhibition.

The precise three-dimensional arrangement of all chiral centers in the molecule is therefore critical for its biological activity. The correct stereochemistry ensures that the inhibitor adopts a conformation that is complementary to the transition state of the enzymatic reaction, which is the basis for its mechanism of action as a transition-state analogue inhibitor.

Rational Design Principles Derived from SAR Studies for Optimized Peptidomimetics

Structure-activity relationship studies on PhCONHEt(Ph)P(O)(OH)PheValValNH2 and related compounds provide a set of guiding principles for the rational design of optimized peptidomimetics. The goal of such design is to create molecules with improved potency, selectivity, and pharmacokinetic properties.

One key principle is the optimization of the P1 residue to match the specificity of the target enzyme. For enzymes that prefer large, hydrophobic residues, phenylalanine is an excellent choice, but further optimization could involve non-natural amino acids with different aromatic or aliphatic side chains to maximize interactions with the S1 pocket.

Another principle is the exploration of the S' subsites. By synthesizing a library of inhibitors with different P1' and P2' residues, it is possible to identify the optimal sequence for a given target. This can lead to significant gains in both potency and selectivity, as the S' subsites often vary more between different proteases than the S1 subsite.

The N-terminal capping group can also be systematically varied to improve hydrophobic interactions and metabolic stability. Introducing conformational constraints, such as cyclization or the use of rigid linkers, can pre-organize the inhibitor into its bioactive conformation, reducing the entropic cost of binding.

Finally, computational modeling and structure-based drug design can be used to rationalize the observed SAR data and to predict novel modifications that will enhance binding. By docking proposed inhibitor designs into a crystal structure of the target enzyme, it is possible to visualize the potential interactions and to prioritize the synthesis of the most promising candidates. This iterative process of design, synthesis, and testing, guided by SAR principles, is a powerful strategy for the development of next-generation peptidomimetic inhibitors. mdpi.com

Molecular Recognition and Structural Biology of Phconhet Ph P O Oh Phevalvalnh2 Enzyme Complexes

X-ray Crystallographic Analysis of Enzyme-Inhibitor Co-structures

X-ray crystallography provides high-resolution, three-dimensional snapshots of how these inhibitors bind to their target enzymes. This technique is crucial for visualizing the precise atomic interactions that underpin inhibitor potency and selectivity.

Detailed Characterization of Active Site Hydrogen Bonding and Coordination

Crystallographic studies of phosphonate (B1237965) inhibitors covalently bound to serine proteases reveal a conserved pattern of interaction. The inhibitor forms a stable phosphonyl-enzyme complex by attacking the catalytic serine residue (e.g., Ser195 in chymotrypsin (B1334515) or Ser154 in SplA). nih.govnih.gov The resulting structure is a potent analogue of the tetrahedral transition state of substrate hydrolysis. nih.gov

Key hydrogen bonds are consistently observed:

Oxyanion Hole: One of the phosphonyl oxygen atoms is stabilized by hydrogen bonds from backbone amide groups in the enzyme's oxyanion hole (e.g., Gly193 and Ser195 in trypsin-like proteases). researchgate.net This interaction mimics the stabilization of the negatively charged oxygen of the tetrahedral intermediate during catalysis.

Catalytic Histidine: The second phosphonyl oxygen often forms a hydrogen bond with the Nε2 atom of the catalytic histidine residue (e.g., His57). nih.govresearchgate.net

Additional Interactions: In some complexes, a conserved tyrosine hydroxyl group can form a strong hydrogen bond with a phosphonyl oxygen, suggesting a role as a general base in the deacylation step of the reaction. nih.gov

These interactions anchor the phosphonate "warhead" firmly in the active site, leading to potent, often irreversible, inhibition.

Observation of Induced Fit and Conformational Changes upon Binding

The binding of a phosphonate inhibitor can induce significant conformational changes in the enzyme's active site. Comparison of enzyme structures with and without a bound inhibitor shows that specific substrate binding can trigger a change that optimizes the position of the catalytic serine for the reaction. nih.gov This "induced fit" mechanism ensures that the catalytic machinery is perfectly aligned only when a suitable substrate or inhibitor is present. As the reaction or inhibition proceeds, this activated conformation can relax. nih.gov This dynamic adjustment of the enzyme's structure is a key element of its specificity and catalytic power. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions in Solution

While X-ray crystallography provides static pictures, NMR spectroscopy offers insights into the dynamics of protein-ligand interactions in a solution state, which more closely resembles the physiological environment. researchgate.net NMR is particularly well-suited for studying weaker interactions and can be used to map the binding site and monitor conformational changes. researchgate.net For phosphonate inhibitors, ³¹P NMR is a valuable tool to monitor the stability of the inhibitor and its covalent modification of the enzyme, as the chemical shift of the phosphorus atom is highly sensitive to its chemical environment. google.com For example, studies have used ³¹P NMR to confirm the remarkable stability of diphenyl phosphonate inhibitors in both buffer and human plasma. google.com

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Below is a table of representative kinetic data for phosphonate inhibitors obtained using various assays, illustrating the range of potencies achieved with these compounds.

| Inhibitor | Enzyme | kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹) | Assay Method |

| Ala-Pipᴾ(OPh-4-Cl)₂ | DPP-IV | 4,100 | Kinetic Assay |

| MeO-Suc-Ala-Ala-Pro-Valᴾ(OPh)₂ | Human Leukocyte Elastase | 2,100,000 | Kinetic Assay |

| Biotinyl-Val-Pro-Valᴾ(OPhe-p-MeS)₂ | Elastase | 550,000 | Kinetic Assay |

| Suc-Val-Pro-Pheᴾ(OPh)₂ | Chymotrypsin | 307,380 | Kinetic Assay |

This table presents a selection of data from published literature to illustrate typical kinetic values for this class of inhibitors. google.comtandfonline.comnih.gov

Elucidation of Specific Binding Pockets (e.g., S1, S2, S3) Engaged by Peptidomimetic Moieties

The specificity of a peptidomimetic inhibitor is largely determined by how its amino acid-like side chains fit into the corresponding binding pockets (S-sites) of the protease. rsc.org The peptide portion of the inhibitor, such as a Phe-Val-Val sequence, is designed to mimic the enzyme's natural substrate.

S1 Pocket: This pocket is typically the primary determinant of specificity. For chymotrypsin-like proteases, the S1 pocket is deep and hydrophobic, favorably accommodating large aromatic residues like Phenylalanine (Phe) or Tyrosine. nih.govnih.gov Crystal structures show the P1-Phe residue of the inhibitor buried deep within this pocket. nih.gov

The table below summarizes the roles of different binding pockets in recognizing peptidyl phosphonate inhibitors.

| Binding Pocket | Interacting Inhibitor Moiety | Typical Residue Preference (Chymotrypsin-like) | Nature of Interaction |

| S1 | P1 | Phe, Tyr, Trp, Leu | Deep, hydrophobic pocket providing primary specificity. nih.gov |

| S2 | P2 | Pro, Val, Ala | Hydrophobic interactions on the enzyme surface. nih.gov |

| S3/S4 | P3/P4 | Val, Ala, Suc-group | Broader surface interactions contributing to affinity. acs.org |

The rational design of peptidyl moieties to optimally fit these binding pockets is a cornerstone of developing potent and selective protease inhibitors. rsc.org

Computational Studies and Predictive Modeling of Phconhet Ph P O Oh Phevalvalnh2

Molecular Docking for Predicting Binding Modes and Orientations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.govmbimph.com For a phosphonopeptide inhibitor like PhCONHEt(Ph)P(O)(OH)PheValValNH2, docking simulations are instrumental in elucidating its binding mode within the active site of a target enzyme, such as an aspartic protease. nih.gov

The process involves preparing the 3D structures of both the ligand (the phosphonopeptide) and the receptor (the enzyme). nih.gov Docking algorithms then sample a vast number of possible conformations and orientations of the ligand within the enzyme's binding pocket. mbimph.comfrontiersin.org These poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.comnih.gov

For a compound like PhCONHEt(Ph)P(O)(OH)PheValValNH2, docking would likely show the phosphonate (B1237965) group interacting with catalytic residues (e.g., aspartic acid residues in HIV protease) and the peptide backbone forming hydrogen bonds with the enzyme's main chain. mdpi.comnih.gov The phenyl and valine side chains would be predicted to occupy specific hydrophobic pockets within the active site.

Table 1: Representative Molecular Docking Results for a Phosphonopeptide Inhibitor

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (ΔG) | -9.8 kcal/mol | ASP25, GLY27, ASP29, ILE50 |

| Inhibitory Constant (Ki) | 85 nM | - |

| Hydrogen Bonds | 4 | ASP25, ASP29 |

Note: This table is illustrative, based on typical values for similar inhibitors docked into HIV-1 protease.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic representation of the system in a solvated environment, accounting for the flexibility of both the ligand and the protein. nih.govmdpi.commdpi.com

Starting with the best-docked pose, the complex is placed in a simulated box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces on every atom and solves Newton's equations of motion, generating a trajectory of atomic positions over time, typically nanoseconds to microseconds. mdpi.com

Analysis of the MD trajectory for the PhCONHEt(Ph)P(O)(OH)PheValValNH2-enzyme complex would reveal:

Stability of the Binding Pose: Whether the initial docked orientation is stable or if the ligand undergoes significant conformational changes.

Conformational Flexibility: The range of motion of the ligand and key protein residues in the active site. nih.gov

Water Dynamics: The role of water molecules in mediating interactions between the inhibitor and the enzyme.

Binding Free Energy: More accurate calculations of binding affinity using methods like MM-PBSA or MM-GBSA.

MD simulations are crucial for validating docking results and understanding the thermodynamic and kinetic aspects of inhibitor binding. nih.govzenodo.org

Table 2: Key Metrics from a Typical MD Simulation of a Ligand-Protein Complex

| Metric | Description | Typical Value/Observation |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein backbone from its initial structure. | < 2.5 Å (indicating stability) |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Higher peaks in loop regions, lower in the active site upon binding. |

Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Electronic Structure and Reaction Pathways

While molecular docking and MD rely on classical mechanics (molecular mechanics, MM), they cannot describe electronic events like bond formation or breaking. For this, Quantum Mechanics (QM) is necessary. semanticscholar.org QM/MM (Quantum Mechanics/Molecular Mechanics) is a hybrid method where the chemically active region (e.g., the ligand and catalytic residues) is treated with high-accuracy QM, while the rest of the protein and solvent are treated with efficient MM force fields. nih.govchemrxiv.orgrsc.org

For a phosphonate inhibitor, QM/MM calculations are essential for:

Determining Protonation States: Accurately predicting whether the phosphonate group and catalytic aspartic acid residues are protonated or deprotonated, which is critical for binding affinity. nih.gov

Investigating Reaction Mechanisms: If the inhibitor is a "suicide substrate," QM/MM can model the covalent reaction pathway with the enzyme. mdpi.com

Calculating Accurate Interaction Energies: Providing a precise description of non-covalent interactions, such as low-barrier hydrogen bonds, which are often implicated in the high potency of phosphonate inhibitors. nih.gov

These calculations provide detailed insights into the electronic structure and reactivity that are inaccessible to purely classical methods. nih.govnih.gov

In Silico Screening and Virtual Library Design for Novel Analogues

Once a lead compound like PhCONHEt(Ph)P(O)(OH)PheValValNH2 is identified, computational methods can be used to discover novel, potentially more potent analogues. This is achieved through virtual screening and library design. nih.govmdpi.com

Virtual Screening: This involves docking large databases of compounds (from commercial or public libraries like ZINC or PubChem) against the target enzyme. youtube.compreprints.org The top-scoring hits are then selected for further investigation. The screening can be structure-based (docking) or ligand-based (searching for molecules with similar shapes or chemical features to the known inhibitor). nih.gov

Virtual Library Design: Based on the structure-activity relationship (SAR) data from initial compounds, a focused virtual library of analogues can be designed. For PhCONHEt(Ph)P(O)(OH)PheValValNH2, this could involve systematically modifying the peptide backbone (e.g., substituting Valine with Leucine), altering the N-terminal cap, or replacing the phenyl groups to improve binding affinity or pharmacokinetic properties. These designed compounds are then evaluated in silico before synthesis.

These approaches accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of analogues of PhCONHEt(Ph)P(O)(OH)PheValValNH2, a QSAR model can be developed to predict their inhibitory potency (e.g., IC50 or Ki values).

The process involves:

Data Collection: Assembling a dataset of structurally related compounds with experimentally measured activities.

Descriptor Calculation: For each molecule, calculating a set of numerical descriptors that represent its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that correlates the descriptors with biological activity.

Model Validation: Testing the model's predictive power on a set of compounds not used in its creation.

A validated QSAR model can then be used to predict the potency of newly designed, unsynthesized analogues, providing a rapid and cost-effective way to guide the optimization of the lead compound. nih.gov

Applications in Advanced Chemical Biology and Beyond

Development of Activity-Based Probes for Target Profiling

Activity-based protein profiling (ABPP) is a key chemoproteomic strategy that uses chemical probes to assess the functional state of enzymes in complex biological samples. mdpi.com Activity-based probes (ABPs) are typically composed of a reactive group (a "warhead"), a recognition element, and a reporter tag (like biotin (B1667282) or a fluorophore). mdpi.comnih.gov

Phosphonates, particularly diphenyl phosphonates, have emerged as highly effective warheads for ABPs targeting serine proteases and other hydrolases. rsc.orgportlandpress.com They form a stable, covalent bond with the active site serine residue of the target enzyme, allowing for its detection and quantification. mdpi.comportlandpress.com

Key developments in this area include:

Modular Synthesis: Researchers have developed efficient synthetic routes that combine solid- and solution-phase chemistry to create libraries of phosphonate (B1237965) peptide ABPs. rsc.org This allows for rapid diversification of the peptide recognition element to tune the probe's selectivity for different proteases. rsc.org

Advanced Enrichment Strategies: A technique termed PhosID-ABPP utilizes phosphonate affinity tags for the selective enrichment of probe-labeled peptides. nih.govnih.gov This method improves the identification of the precise inhibitor binding site on a protein and is compatible with studies in intact cells, offering a significant advantage over traditional biotin-based strategies. nih.govnih.gov

Competitive Profiling: ABPP can be used in a competitive format to determine the target engagement and selectivity of non-covalent inhibitors. nih.gov In this setup, a biological system is treated with an inhibitor of interest before incubation with a broad-spectrum phosphonate ABP. A decrease in probe labeling for a particular enzyme indicates that it is a target of the inhibitor. nih.gov This approach has been successfully used to profile kinase inhibitors. nih.gov

Tools for Investigating Biological Pathways Involving Target Enzymes

The specific and stable inhibition of enzymes by phosphonate peptidomimetics makes them excellent tools for elucidating biological pathways. univie.ac.atnih.gov By blocking the activity of a single enzyme, researchers can observe the downstream consequences, thereby mapping the enzyme's function within a complex cellular network.

For instance, the replication of viruses like West Nile Virus depends on the proteolytic processing of a large polyprotein by viral proteases, such as NS2B/NS3 protease. tandfonline.com Developing specific phosphonate inhibitors for this protease can block viral replication, not only providing a potential therapeutic strategy but also confirming the critical role of the enzyme in the viral life cycle. tandfonline.com Similarly, phosphonate inhibitors of dipeptidyl peptidase IV (DPP-IV) have been used to establish the biological functions of this enzyme, which is implicated in T-cell activation. nih.govacs.org

The utility of phosphonates as pathway investigation tools stems from their role as chemical mimics:

Transition-State Analogs: The tetrahedral geometry of the phosphonate group mimics the gem-diolate transition state of peptide bond hydrolysis, leading to very tight binding to the active site of peptidases. researchgate.net

Phosphate (B84403) Isosteres: The C-P bond in phosphonates is a non-hydrolyzable replacement for the labile C-O-P bond in phosphate esters. researchgate.netrsc.org This allows them to act as stable analogs of phosphorylated substrates, inhibiting enzymes like phosphatases and kinases that are central to signaling pathways. rsc.org

By inhibiting these key enzymes, phosphonates can help unravel the roles of phosphorylation and proteolysis in health and disease. asm.org

Strategies for Enhancing Ligand-Protein Binding Selectivity

Achieving selectivity is a major challenge in drug development, especially for enzyme families with highly homologous active sites. nih.gov Several strategies have been successfully employed to enhance the binding selectivity of phosphonate peptidomimetics.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of a lead inhibitor and evaluating the effect on potency and selectivity is a cornerstone of medicinal chemistry. For phosphonate inhibitors, this often involves altering the peptide sequence that provides recognition (the P1, P2, P3... sites) or modifying the substituents on the phosphonate's ester groups. tandfonline.comacs.orgacs.org For example, studies on inhibitors for the M1 and M17 aminopeptidases from P. falciparum demonstrated how changes to an aminophosphonic acid's side chain dramatically altered inhibitory potency, which was rationalized by high-resolution X-ray crystal structures. acs.org

| Compound | Structure/Modification | PfA-M1 Ki (µM) | PfA-M17 Ki (µM) |

|---|---|---|---|

| 1 | 1-Amino-5-guanidinopentylphosphonic acid | 11 | 10 |

| 2 | (1-Amino-4-carbamoylbutyl)phosphonic acid | 142 | >500 |

| 5 | (1-Amino-4-methylpentyl)phosphonic acid | 20 | 45 |

| 6 | (1-Amino-2-phenylethyl)phosphonic acid | 170 | >500 |

| 7 | (Aminomethyl)phosphonic acid | 345 | >500 |

N-Terminal and C-Terminal Extensions: Extending the peptide chain of an inhibitor can allow it to form additional interactions with the enzyme surface outside of the primary binding pockets. nih.gov This strategy has been shown to profoundly enhance both the potency and selectivity of peptide-based inhibitors. nih.gov Research on West Nile Virus protease inhibitors found that extending a single amino acid phosphonate to a tripeptide derivative increased inhibitory potency by up to 290-fold. tandfonline.com

| Compound | Structure | k2/Ki (M-1s-1) |

|---|---|---|

| 13 | Cbz-Phe(4-guanidine)P(OPh)2 | 200 |

| 38 | Suc-Val-Lys-Phe(4-guanidine)P(OPh)2 | 28265 |

| 16 | Cbz-Gly(4-guanidine)P(OPh)2 | 97 |

| 39 | Suc-Val-Lys-Gly(4-guanidine)P(OPh)2 | 24890 |

Exploiting Unique Subsites: Closely related enzymes often have subtle differences in their substrate-binding pockets. Designing inhibitors with residues that specifically target these unique subsites can lead to remarkable selectivity. For example, creating a library of inhibitors to probe the P2' residue preference of various serine proteases allowed researchers to engineer new variants with up to 7000-fold improved selectivity. acs.org

Prospects for Future Peptidomimetic Engineering

The field of peptidomimetic engineering is continually advancing, aiming to overcome the traditional limitations of peptide-based drugs, such as poor stability and low cell permeability. wjarr.comrsc.org The future of phosphonate peptidomimetics will likely focus on several key areas:

Enhanced Cell Permeability: A major hurdle for phosphonates, which are typically charged at physiological pH, is crossing the cell membrane. Future designs will incorporate more sophisticated pro-drug strategies, such as the ProTide approach, where the phosphonate is masked with lipophilic groups that are cleaved inside the cell to release the active drug. nih.gov Modifications like N-alkylation or the use of hydrocarbon stapling to induce helical structures can also improve membrane permeability. wjarr.com

Conformational Constraint: Peptides are often highly flexible, which can lead to poor selectivity and susceptibility to proteolysis. frontiersin.org Future engineering will increasingly use strategies like macrocyclization or the incorporation of unnatural amino acids to lock the peptidomimetic into its bioactive conformation. frontiersin.orgupc.edu This pre-organization reduces the entropic penalty of binding and can significantly enhance affinity and selectivity. frontiersin.org

Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are notoriously difficult to target with small molecules due to their large, flat interfaces. wjarr.com Peptidomimetics, with their larger surface area, are ideal for disrupting these interactions. Future work will involve designing phosphonate peptidomimetics that mimic key structural motifs, like α-helices or β-sheets, at the heart of disease-relevant PPIs. frontiersin.org

Genome Mining for Novel Scaffolds: Advances in genomics have enabled the discovery of new, naturally occurring phosphonate compounds and their biosynthetic pathways. nih.govasm.org These natural products, like fosfazinomycin or the K-26 family of peptides, provide novel and complex scaffolds that can inspire the next generation of engineered peptidomimetics. rsc.org

Q & A

Q. What are the recommended analytical techniques for characterizing the structural and functional groups of PhCONHEt(Ph)P(O)(OH)PheValValNH2?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H, C, and P NMR to resolve the peptide backbone, phosphonate group (P(O)(OH)), and aromatic substituents. For example, P NMR can confirm the oxidation state and bonding environment of the phosphorus atom .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns. Isotopic peaks can distinguish between potential synthetic byproducts.

- X-ray Crystallography : Single-crystal analysis provides absolute stereochemical confirmation, particularly for the valine (Val) and phenylalanine (Phe) residues. Ensure crystallization conditions mimic physiological pH to avoid structural artifacts .

Q. How can researchers assess the hydrolytic stability of PhCONHEt(Ph)P(O)(OH)PheValValNH2 under physiological conditions?

Methodological Answer:

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1.5–7.4) at 37°C. Monitor degradation via HPLC-UV or LC-MS at timed intervals.

- Kinetic Analysis : Calculate half-life () using first-order kinetics. Compare degradation rates in simulated gastric fluid (pH 1.5) versus intestinal fluid (pH 6.8) to evaluate oral bioavailability potential.

- Phosphonate Ester Hydrolysis : Use P NMR to track cleavage of the P(O)(OH) group, which may influence bioactivity .

Advanced Research Questions

Q. How should conflicting spectroscopic data (e.g., NMR vs. MS) be systematically resolved during structural elucidation?

Methodological Answer:

- Cross-Validation : Replicate analyses using orthogonal techniques (e.g., 2D NMR correlations like COSY and HSQC to confirm proton-carbon linkages).

- Computational Modeling : Employ density functional theory (DFT) to predict NMR chemical shifts or IR spectra, then compare with experimental data. Tools like Gaussian or ORCA can model the phosphonate group’s electronic environment .

- Contradiction Analysis : Apply iterative hypothesis testing. For example, if MS suggests a molecular ion peak inconsistent with NMR data, re-examine synthetic purity or consider post-synthesis modifications (e.g., oxidation) .

Q. What in silico strategies can predict the bioactivity of PhCONHEt(Ph)P(O)(OH)PheValValNH2 against enzymatic targets (e.g., proteases)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the phosphonate group and catalytic residues (e.g., serine proteases). Prioritize targets with conserved binding pockets for phosphonate moieties.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex.

- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding affinity (). Compare with experimental IC values from enzyme inhibition assays .

Q. How can researchers optimize synthetic routes for PhCONHEt(Ph)P(O)(OH)PheValValNH2 while minimizing racemization of chiral centers?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., coupling reagents, temperature) impacting racemization. Monitor enantiomeric excess via chiral HPLC.

- Solid-Phase Peptide Synthesis (SPPS) : Employ Fmoc/t-Bu strategies with additives like HOBt/DIPEA to suppress side reactions. For the phosphonate group, use tert-butyl protection to prevent hydrolysis during cleavage .

- FINER Criteria : Ensure feasibility by scaling reactions under inert atmospheres and validating intermediates at each step .

Data Contradiction and Ethical Considerations

Q. What frameworks guide ethical reporting when testing PhCONHEt(Ph)P(O)(OH)PheValValNH2 in preclinical models?

Methodological Answer:

- Ethical Review Protocols : Submit study designs to institutional review boards (IRBs) or animal ethics committees. Include detailed hazard assessments for the phosphonate group (e.g., ecotoxicity profiles) .

- Transparency in Data : Disclose all synthetic yields, spectroscopic anomalies, and in vivo adverse events. Reference ARRIVE guidelines for animal studies .

- Contradiction Management : If toxicity data conflicts between in vitro and in vivo models, perform dose-response studies and histopathological analyses to identify threshold effects .

Literature Review and Hypothesis Development

Q. How can researchers formulate rigorous hypotheses about the mechanism of action of PhCONHEt(Ph)P(O)(OH)PheValValNH2?

Methodological Answer:

- PICOT Framework :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.